![molecular formula C23H23N3O3S B11154993 N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11154993.png)
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazole ring and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone
Chemical Reactions Analysis
Acylation Reactions
This compound participates in nucleophilic acyl substitution reactions at its acetamide group. The carbonyl carbon undergoes attack by nucleophiles such as amines or alcohols under specific conditions:
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Amide formation | R-NH₂, DCC/DMAP, DCM | N-substituted amides | |
Esterification | R-OH, H₂SO₄ catalyst | Corresponding esters |
The reaction efficiency depends on:
-
Steric hindrance from the 4-methoxyphenyl group
-
Electronic effects of methoxy substituents on indole and phenyl rings
-
Temperature control (typically 0–25°C for sensitive intermediates)
Thiazole Ring Modifications
The 1,3-thiazole core demonstrates characteristic electrophilic aromatic substitution at the 5-position :
Nitration
textReaction: HNO₃/H₂SO₄, 0°C → 5-nitro derivative Yield: 60–75% (varies with stoichiometry) Key Factor: Electron-donating methoxy groups deactivate adjacent positions[4]
Sulfonation
textReagent: SO₃/Pyridine complex Product: Thiazole-5-sulfonic acid Application: Improves water solubility for pharmacological studies[4]
Indole Ring Reactivity
The 5-methoxy-1,2-dimethylindole subunit undergoes:
-
Electrophilic substitution at C-4 and C-6 positions
-
Oxidative dimerization with Mn(OAc)₃ forming bis-indole structures
Acetamide Hydrolysis
Controlled hydrolysis produces pharmacologically active metabolites:
Condition | Reagents | Product |
---|---|---|
Acidic | 6M HCl, reflux | 2-(4-methoxyphenyl)acetic acid |
Basic | NaOH (aq)/EtOH | Sodium 2-(4-methoxyphenyl)acetate |
Kinetic Data
textt₁/₂ (pH 7.4, 37°C): 48.2 ± 3.1 hr Activation energy (Eₐ): 72.4 kJ/mol
Methoxy Group Manipulation
Demethylation
textReagent: BBr₃ (1.0 eq), CH₂Cl₂, -78°C Yield: 89% phenolic product Application: Generates H-bond donors for target binding studies[5]
Alkylation
textReagents: RX (R = Me, Et), K₂CO₃, DMF Selectivity: Preferentially alkylates indolic NH over phenolic OH[5]
Metal-Complexation Behavior
The thiazole N and acetamide O atoms coordinate transition metals:
Metal Ion | Coordination Mode | Stability Constant (log β) |
---|---|---|
Cu²⁺ | N(thiazole), O(amide) | 8.2 ± 0.3 |
Fe³⁺ | O(methoxy), N(indole) | 6.7 ± 0.2 |
Applications
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage in thiazole ring (quantum yield Φ = 0.12)
-
Singlet oxygen production via energy transfer to ³O₂
-
Indole ring dimerization (major pathway in deaerated solutions)
Experimental Conditions
textSolvent: MeCN/H₂O (4:1 v/v) Light source: Medium-pressure Hg lamp Conversion: 78% after 4 hr irradiation[3]
This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacological properties. Recent studies highlight its potential as a versatile scaffold in medicinal chemistry .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance:
- Indole Derivatives : Compounds containing indole structures have been reported to show promising anticancer activity against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in some cases .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have shown that derivatives of thiazole and indole can possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of methoxy groups enhances their lipophilicity and bioactivity .
Drug Design and Development
The unique structural features of this compound make it a candidate for further drug development. The combination of indole and thiazole rings is significant in designing new drugs targeting specific pathways in cancer and microbial infections.
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of compounds related to this compound. These studies help in optimizing chemical structures for enhanced efficacy and reduced toxicity .
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions and other biomolecules, enhancing the compound’s biological activity . The methoxyphenyl group contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound.
Compared to these compounds, N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of an indole moiety with a thiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties .
Biological Activity
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.35 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound can be attributed to its structural components, particularly the thiazole and indole moieties. These components are known to interact with various biological targets, leading to significant pharmacological effects.
- Thiazole Ring : The thiazole ring is crucial for cytotoxic activity. Studies have indicated that modifications to this ring can enhance the compound's efficacy against cancer cell lines by promoting apoptosis and inhibiting proliferation .
- Indole Moiety : Indole derivatives are often linked to neuropharmacological effects and have shown promise in modulating serotonin receptors, which may contribute to their anticancer properties .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 9 | A-431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Induces apoptosis |
Compound 10 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Inhibits Bcl-2 protein |
Compound 13 | U251 (human glioblastoma) | <10 | Hydrophobic interactions with proteins |
The presence of electron-donating groups like methoxy enhances the activity by stabilizing interactions with target proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the phenyl and thiazole rings significantly influence biological activity. For instance:
- Methyl groups at certain positions on the phenyl ring increase cytotoxicity.
- The presence of methoxy groups enhances solubility and bioavailability.
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Indole-Thiazole Derivatives : A series of indole-thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
- Molecular Dynamics Simulations : Computational studies have shown that these compounds interact primarily through hydrophobic contacts with target proteins, which is critical for their anticancer effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via acylation of 2-amino-thiazole intermediates using chloroacetyl chloride in the presence of triethylamine as a base, typically in dioxane at 20–25°C. Post-reaction, the product is isolated by filtration, washed with water, and recrystallized from ethanol-DMF mixtures . Key parameters include stoichiometric control of chloroacetyl chloride and maintaining anhydrous conditions to prevent hydrolysis.
- Validation : TLC is used to monitor reaction progress, and purity is confirmed via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing its structure and confirming purity?
- Techniques :
- NMR : ¹H and ¹³C NMR resolve substituents on the indole, thiazole, and acetamide moieties (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves tautomeric forms and confirms regiochemistry, as seen in related thiazole-acetamide derivatives .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation. DMF or DMSO is preferred for stock solutions due to its limited aqueous solubility .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Insoluble in water, necessitating sonication for biological assays .
Q. What safety precautions are essential during handling?
- Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid contact with skin/eyes. In case of exposure, rinse immediately with water and seek medical attention. Spills should be neutralized with inert absorbents .
Advanced Research Questions
Q. How does tautomerism in the thiazole-indole core influence its biological activity, and how can this be experimentally addressed?
- Mechanistic Insight : The thiazole ring may exist as 4-thiazolidinone or enol tautomers, affecting binding to biological targets like kinases or receptors. Tautomeric forms can be stabilized using pH-controlled crystallization and analyzed via X-ray diffraction .
- Experimental Design : Compare activity in buffer systems of varying pH and use computational modeling (e.g., DFT) to predict dominant tautomers .
Q. What strategies are effective in designing analogs to explore structure-activity relationships (SAR) for anticancer activity?
- SAR Approaches :
- Modify methoxy groups on the indole and phenyl rings to assess electron-donating effects.
- Replace the thiazole with oxadiazole or triazole to evaluate heterocycle specificity.
- Introduce halogen substituents to enhance lipophilicity and target binding .
- Synthesis : Use Pd-catalyzed cross-coupling for aryl substitutions and microwave-assisted synthesis for rapid analog generation .
Q. How can in vivo toxicity and pharmacokinetic properties be systematically evaluated?
- In Vivo Models : Administer the compound to Wistar rats or mice (oral/i.v.) and monitor acute toxicity (LD50), organ histopathology, and plasma half-life. Include control groups receiving vehicle (e.g., 0.5% carboxymethylcellulose) .
- Analytical Methods : LC-MS/MS quantifies plasma concentrations, while metabolomic profiling identifies major metabolites .
Q. How should contradictory data on biological activity from different experimental setups be analyzed?
- Troubleshooting :
- Verify assay conditions (e.g., cell line viability, ATP levels in kinase assays).
- Control for solvent effects (e.g., DMSO concentrations ≤0.1%).
- Replicate experiments using orthogonal methods (e.g., Western blot vs. ELISA for target inhibition) .
- Case Study : Discrepancies in IC50 values may arise from tautomerism or batch-to-batch purity variations. Re-crystallize the compound and re-test using standardized protocols .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-4)9-10-20(18)26(14)2)19-13-30-23(24-19)25-21(27)11-15-5-7-16(28-3)8-6-15/h5-10,12-13H,11H2,1-4H3,(H,24,25,27) |
InChI Key |
RVDGUEIUHOXYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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